molecular formula C9H7F3O2 B2859016 2,4,6-Trifluoro-3,5-dimethylbenzoic acid CAS No. 886762-23-8

2,4,6-Trifluoro-3,5-dimethylbenzoic acid

Cat. No. B2859016
CAS RN: 886762-23-8
M. Wt: 204.148
InChI Key: SXGWHSPUAZKDFB-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3,5-dimethylbenzoic acid is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2,4,6-Trifluoro-3,5-dimethylbenzoic acid is 1S/C9H7F3O2/c1-3-6(10)4(2)8(12)5(7(3)11)9(13)14/h1-2H3,(H,13,14) . This indicates that the molecule consists of a benzoic acid group with three fluorine atoms and two methyl groups attached to the benzene ring.


Physical And Chemical Properties Analysis

2,4,6-Trifluoro-3,5-dimethylbenzoic acid is a solid at ambient temperature . It has a molecular weight of 204.15 .

Scientific Research Applications

Synthesis and Chemical Engineering

  • The synthesis of compounds structurally similar to 2,4,6-Trifluoro-3,5-dimethylbenzoic acid, like 2,4,5-Trifluorobenzoic acid, has significant applications in the pharmaceutical industry and material science. A study demonstrates a microflow process for the synthesis of 2,4,5-Trifluorobenzoic acid, highlighting its efficiency and potential for scalable production (Deng et al., 2015).

Spectral Studies and Photophysics

  • Research on compounds like 2-(4'-N,N-dimethylaminophenyl)-pyrido[3,4-d]imidazole (DMAPPI) in different environments, which may have structural similarities to 2,4,6-Trifluoro-3,5-dimethylbenzoic acid, reveals insights into dual fluorescence. Such studies are essential for developing materials with specific optical properties (Krishnamoorthy & Dogra, 2000).

Acid-Base Interaction Studies

  • The acid-base interactions of compounds like 2,3-dimethyl-6-phenylimidazo-[1,2-b]-1,2,4-triazine, which may share chemical behavior with 2,4,6-Trifluoro-3,5-dimethylbenzoic acid, are studied to understand their electronic structures. Such research is vital for applications in photochemistry and developing new materials with specific electronic properties (Dmitruk et al., 1995).

Molecular Logic Devices

  • The study of molecular probes that operate according to photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, similar in concept to 2,4,6-Trifluoro-3,5-dimethylbenzoic acid, can lead to the development of molecular logic devices. These are crucial for advancements in computing and data storage technologies (ZammitRamon et al., 2015).

Luminescence and Material Science

  • Research into the luminescence properties of compounds structurally related to 2,4,6-Trifluoro-3,5-dimethylbenzoic acid, such as lanthanide ternary complexes with difluorobenzoic acid, is significant for developing new luminescent materials. These materials have potential applications in displays, lighting, and sensors (Du et al., 2020).

Safety and Hazards

This compound is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

2,4,6-trifluoro-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-3-6(10)4(2)8(12)5(7(3)11)9(13)14/h1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGWHSPUAZKDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C(=O)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoro-3,5-dimethylbenzoic acid

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